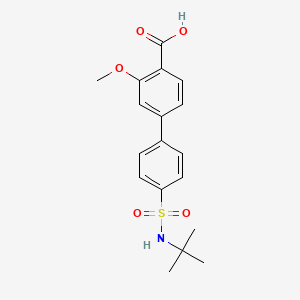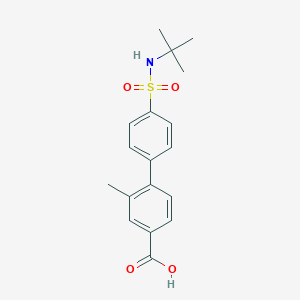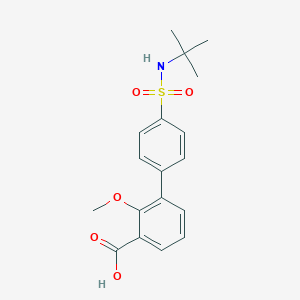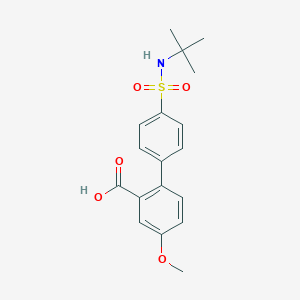
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, also known as TBSA, is an organic compound with a molecular formula of C13H18O4S. It is a white solid that is slightly soluble in water and highly soluble in organic solvents. TBSA is used in the synthesis of various organic compounds, and has been studied for its potential applications in scientific research.
Mécanisme D'action
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its mechanism of action. It has been found that 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is an inhibitor of cyclooxygenases, which are enzymes involved in the synthesis of prostaglandins. 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has also been found to be an inhibitor of lipoxygenases, which are enzymes involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenases and lipoxygenases, which can lead to the inhibition of the synthesis of prostaglandins and leukotrienes. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to inhibit the activity of tyrosine kinases, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. It is relatively inexpensive and easy to prepare, and it is stable in aqueous solutions. However, it is not very soluble in water, and it has a low solubility in organic solvents. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is not very stable in the presence of strong acids and bases.
Orientations Futures
In the future, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be further studied for its potential applications in scientific research. For example, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to study the structure-activity relationships of various compounds, such as inhibitors of cyclooxygenases and inhibitors of lipoxygenases. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to study the biochemical and physiological effects of various compounds, such as tyrosine kinase inhibitors. Finally, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to develop novel drugs or drug delivery systems.
Méthodes De Synthèse
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% can be synthesized by a three-step process. The first step involves the reaction of 4-t-butylbenzene sulfonyl chloride with 2-methoxybenzoic acid in the presence of a base, such as pyridine. The second step involves the reaction of the resulting intermediate with an alkyl halide, such as t-butyl chloride, in the presence of a base, such as sodium hydroxide. The third step involves the reaction of the resulting intermediate with an acid, such as acetic acid, in the presence of a base, such as sodium bicarbonate.
Applications De Recherche Scientifique
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as benzimidazoles and indoles. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used to study the structure-activity relationships of various compounds, such as inhibitors of cyclooxygenases and inhibitors of lipoxygenases.
Propriétés
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)13-7-10-15(17(20)21)16(11-13)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUHCWXIPIEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














